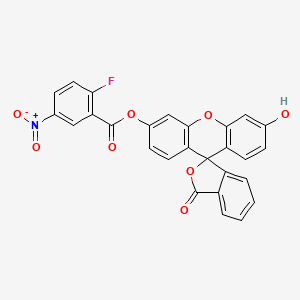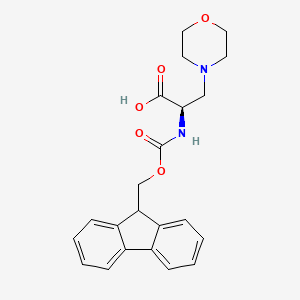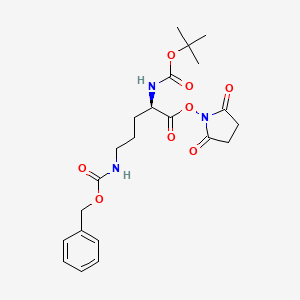amino}propanoic acid CAS No. 2108754-40-9](/img/structure/B6309216.png)
3-{[(t-Butoxy)carbonyl](cycloheptyl)amino}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{(t-Butoxy)carbonylamino}propanoic acid is a chemical compound. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of 3-{(t-Butoxy)carbonylamino}propanoic acid is C15H27NO4 . The SMILES string representation is O=C(OC©©C)NC(C1CCCCC1)CC(O)=O .Physical And Chemical Properties Analysis
The molecular weight of 3-{(t-Butoxy)carbonylamino}propanoic acid is 285.38 . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound is valuable for its role in the synthesis of peptide-based drugs. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during the synthesis of peptides . This protection is crucial to prevent unwanted reactions that could lead to impurities or degradation of the medicinal compound.
Biochemistry Research
Biochemists utilize this compound for studying enzyme-substrate interactions. The Boc-protected amino acid can serve as a substrate analog to investigate the specificity and mechanism of enzymes that target proline-rich sequences .
Pharmacology
In pharmacology, the compound’s protected amino group allows for the controlled release of active pharmaceutical ingredients. It can be used to modify the pharmacokinetic profile of drugs, enhancing their absorption and distribution within the body .
Organic Synthesis
Organic chemists employ this compound as a building block for complex organic synthesis. Its protected amino group provides a versatile handle that can be selectively deprotected and further functionalized to create a wide array of organic molecules .
Chemical Engineering
Chemical engineers might explore the use of this compound in the design of process flows for the large-scale synthesis of pharmaceuticals. Its stability under various conditions makes it a reliable component in the development of industrial chemical processes .
Materials Science
In the field of materials science, researchers could investigate the incorporation of this compound into polymers to impart specific mechanical properties or to create novel biocompatible materials .
Proteomics
Proteomics research can benefit from the use of this compound in the preparation of samples for mass spectrometry analysis. The Boc group can help in the stabilization of peptides and improve the accuracy of protein identification .
Drug Design
Finally, in drug design, this compound can be used to create prodrugs—medications that are metabolized into an active form within the body. The Boc-protected amino acid can be strategically placed within the drug molecule to modulate its release and activity .
Safety and Hazards
Propiedades
IUPAC Name |
3-[cycloheptyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(11-10-13(17)18)12-8-6-4-5-7-9-12/h12H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZPSVVKDQIRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C1CCCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](cycloheptyl)amino}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)
amino}propanoic acid](/img/structure/B6309206.png)
![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)
![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)
![3-{[(t-Butoxy)carbonyl][5-(diethylamino)pentan-2-yl]amino}propanoic acid](/img/structure/B6309222.png)